molecular formula C14H16N2O2 B13869112 1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid

1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid

Katalognummer: B13869112
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: USXLRZUALGBJAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems

Vorbereitungsmethoden

The synthesis of 1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method includes the reaction of pyrazole with acetone to form 1-Methyl-1H-pyrazole, which is then reacted with a chloroalkyl carboxylic acid to yield the desired compound . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

Eigenschaften

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

1-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-9(2)10-4-6-11(7-5-10)13-8-12(14(17)18)15-16(13)3/h4-9H,1-3H3,(H,17,18)

InChI-Schlüssel

USXLRZUALGBJAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.